Diethyl 2-(4-chlorobenzylidene)malonate
Overview
Description
Diethyl 2-(4-chlorobenzylidene)malonate is an organic compound with the molecular formula C14H15ClO4. It is a derivative of malonic acid, where the hydrogen atoms of the methylene group are replaced by a 4-chlorobenzylidene group. This compound is known for its applications in organic synthesis, particularly in the formation of carbon-carbon bonds through the Knoevenagel condensation reaction.
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl 2-(4-chlorobenzylidene)malonate can be synthesized through the Knoevenagel condensation reaction. This reaction involves the condensation of 4-chlorobenzaldehyde with diethyl malonate in the presence of a base such as piperidine or pyridine. The reaction is typically carried out under reflux conditions in a solvent like ethanol or methanol .
Industrial Production Methods
In industrial settings, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the product. The use of solid-phase synthesis techniques, such as ball milling, has also been explored to minimize the use of hazardous solvents and improve the efficiency of the reaction .
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-(4-chlorobenzylidene)malonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The chlorine atom in the 4-chlorobenzylidene group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols or alkanes.
Substitution: Compounds with different functional groups replacing the chlorine atom.
Scientific Research Applications
Diethyl 2-(4-chlorobenzylidene)malonate has several applications in scientific research:
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the synthesis of drugs and other bioactive molecules.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of diethyl 2-(4-chlorobenzylidene)malonate involves its ability to participate in nucleophilic addition and substitution reactions. The presence of the electron-withdrawing chlorine atom in the benzylidene group enhances the reactivity of the compound, making it a versatile intermediate in organic synthesis. The compound can form enolate ions, which act as nucleophiles in various reactions .
Comparison with Similar Compounds
Similar Compounds
Dimethyl 2-(4-chlorobenzylidene)malonate: Similar in structure but with methyl groups instead of ethyl groups.
Diethyl 2-(4-bromobenzylidene)malonate: Contains a bromine atom instead of chlorine.
Diethyl 2-(4-fluorobenzylidene)malonate: Contains a fluorine atom instead of chlorine.
Uniqueness
Diethyl 2-(4-chlorobenzylidene)malonate is unique due to its specific reactivity profile, influenced by the presence of the chlorine atom. This makes it particularly useful in reactions where electron-withdrawing groups are beneficial for the desired transformation .
Properties
IUPAC Name |
diethyl 2-[(4-chlorophenyl)methylidene]propanedioate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClO4/c1-3-18-13(16)12(14(17)19-4-2)9-10-5-7-11(15)8-6-10/h5-9H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVRRBDRVDOIABW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CC1=CC=C(C=C1)Cl)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00304459 | |
Record name | Diethyl [(4-chlorophenyl)methylidene]propanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00304459 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6827-40-3 | |
Record name | 6827-40-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165832 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Diethyl [(4-chlorophenyl)methylidene]propanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00304459 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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